Cas no 500587-48-4 (1-(piperidine-1-sulfonyl)piperazine)
1-(piperidine-1-sulfonyl)piperazine Chemical and Physical Properties
Names and Identifiers
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- Piperazine,1-(1-piperidinylsulfonyl)-
- 1-(PIPERIDIN-1-YL-SULFONYL)-PIPERAZINE
- 1-(PIPERIDINE-1-SULFONYL)PIPERAZINE
- 1-(Piperidine-1-sulfonyl)-piperazine
- 1-piperidin-1-ylsulfonylpiperazine
- AKOS000270536
- VU0162120-3
- MFCD04973338
- F3083-0217
- CHEMBL1594673
- MLS000067248
- 1-(1-piperidinylsulfonyl)piperazine
- SCHEMBL3176249
- 1-(piperidin-1-ylsulfonyl)piperazine
- SMR000124799
- 1-(1-Piperidinylsulfonyl)piperazine, AldrichCPR
- HMS2503G04
- 500587-48-4
- Z228588366
- NSC142486
- SR-01000324969-1
- HMS1695F10
- CS-0453008
- DTXSID70301334
- DRAVEXQQEXRRDS-UHFFFAOYSA-N
- PS-3247
- 1-(piperidin-1-yl-sulphonyl)piperazine
- FT-0677353
- A827949
- 1-(piperidin-1-ylsulphonyl)piperazine
- NSC-142486
- SR-01000324969
- EN300-86636
- DB-102493
- 1-(piperidine-1-sulfonyl)piperazine
-
- MDL: MFCD04973338
- Inchi: 1S/C9H19N3O2S/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12/h10H,1-9H2
- InChI Key: DRAVEXQQEXRRDS-UHFFFAOYSA-N
- SMILES: S(N1CCNCC1)(N1CCCCC1)(=O)=O
Computed Properties
- Exact Mass: 233.12000
- Monoisotopic Mass: 233.11979803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 61Ų
Experimental Properties
- Melting Point: 61-64°C
- PSA: 61.03000
- LogP: 0.90770
1-(piperidine-1-sulfonyl)piperazine Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
1-(piperidine-1-sulfonyl)piperazine Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
1-(piperidine-1-sulfonyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 021301-250mg |
1-(Piperidine-1-sulfonyl)piperazine |
500587-48-4 | >98 | 250mg |
£24.00 | 2022-03-01 | |
| Fluorochem | 021301-1g |
1-(Piperidine-1-sulfonyl)piperazine |
500587-48-4 | >98 | 1g |
£49.00 | 2022-03-01 | |
| Fluorochem | 021301-2g |
1-(Piperidine-1-sulfonyl)piperazine |
500587-48-4 | >98 | 2g |
£82.00 | 2022-03-01 | |
| Fluorochem | 021301-10g |
1-(Piperidine-1-sulfonyl)piperazine |
500587-48-4 | >98 | 10g |
£245.00 | 2022-03-01 | |
| Alichem | A129006859-10g |
1-(Piperidin-1-ylsulfonyl)piperazine |
500587-48-4 | 95% | 10g |
$420.42 | 2023-09-01 | |
| Apollo Scientific | OR0954-250mg |
1-(Piperidin-1-ylsulphonyl)piperazine |
500587-48-4 | 250mg |
£45.00 | 2025-02-19 | ||
| Apollo Scientific | OR0954-1g |
1-(Piperidin-1-ylsulphonyl)piperazine |
500587-48-4 | 1g |
£80.00 | 2025-02-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012683-500mg |
1-(Piperidine-1-sulfonyl)-piperazine |
500587-48-4 | 500mg |
957.0CNY | 2021-07-13 | ||
| TRC | P994513-100mg |
1-(Piperidin-1-ylsulphonyl)piperazine |
500587-48-4 | 100mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P994513-500mg |
1-(Piperidin-1-ylsulphonyl)piperazine |
500587-48-4 | 500mg |
$ 95.00 | 2022-06-02 |
1-(piperidine-1-sulfonyl)piperazine Suppliers
1-(piperidine-1-sulfonyl)piperazine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Additional information on 1-(piperidine-1-sulfonyl)piperazine
Introduction to 1-(piperidine-1-sulfonyl)piperazine (CAS No. 500587-48-4)
1-(piperidine-1-sulfonyl)piperazine) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 500587-48-4, has garnered considerable attention due to its potential applications in drug development and molecular research. The piperazine moiety, a six-membered aromatic heterocycle containing two nitrogen atoms, is known for its versatility in medicinal chemistry, often serving as a key structural element in bioactive molecules.
The compound's primary significance lies in its utility as a building block for more complex pharmaceutical agents. The presence of the sulfonyl group attached to the piperazine ring introduces additional reactivity and functionality, making it a valuable intermediate in synthetic chemistry. This feature has been exploited in various research endeavors to develop novel therapeutic agents targeting diverse biological pathways.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-(piperidine-1-sulfonyl)piperazine). Its structural motif is reminiscent of several known bioactive compounds, suggesting that it may exhibit similar pharmacological effects or serve as a scaffold for designing new drugs. Preliminary studies have indicated that this compound may possess properties relevant to central nervous system (CNS) disorders, including potential applications in treating neurodegenerative diseases and cognitive impairments.
The synthesis of 1-(piperidine-1-sulfonyl)piperazine) involves well-established organic chemistry techniques, including sulfonylation reactions and cyclization processes. The precise control of reaction conditions is crucial to achieving high yields and purity, which are essential for pharmaceutical applications. Researchers have optimized synthetic routes to enhance efficiency and scalability, ensuring that the compound can be produced in sufficient quantities for further investigation.
One of the most compelling aspects of 1-(piperidine-1-sulfonyl)piperazine) is its potential as a tool for drug discovery. Its structural features allow for modifications at multiple positions, enabling the creation of a library of derivatives with tailored pharmacological properties. This flexibility has been leveraged in high-throughput screening campaigns to identify novel lead compounds with therapeutic potential.
The compound's interaction with biological targets has been a focal point of recent research. Studies have employed computational modeling and experimental techniques to elucidate its binding mechanisms. These efforts have revealed insights into how 1-(piperidine-1-sulfonyl)piperazine) interacts with proteins and enzymes, providing a foundation for rational drug design. Such interactions are critical for understanding its efficacy and potential side effects.
In addition to its pharmacological applications, 1-(piperidine-1-sulfonyl)piperazine) has shown promise in chemical biology research. Its ability to modulate biological pathways makes it a valuable tool for studying cellular processes and disease mechanisms. Researchers are utilizing this compound to investigate the role of piperazine derivatives in various physiological and pathological conditions.
The future prospects for 1-(piperidine-1-sulfonyl)piperazine) are promising, with ongoing studies aimed at expanding its therapeutic applications. Collaborative efforts between synthetic chemists and pharmacologists are expected to yield innovative drug candidates based on this scaffold. Furthermore, advancements in biocatalysis and green chemistry may offer sustainable methods for producing this compound on an industrial scale.
As our understanding of molecular interactions continues to evolve, the significance of 1-(piperidine-1-sulfonyl)piperazine) is likely to grow. Its unique structural features and versatile reactivity position it as a cornerstone in the development of next-generation pharmaceuticals. By leveraging cutting-edge research methodologies and interdisciplinary collaboration, scientists are poised to unlock the full potential of this remarkable compound.
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